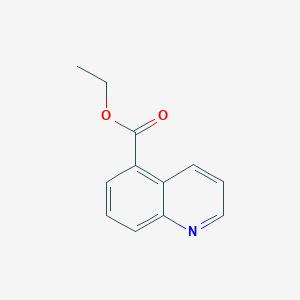

Ethyl quinoline-5-carboxylate

Description

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of chemical and biological sciences. afjbs.comnih.gov This structural motif is not only prevalent in a variety of natural products, particularly alkaloids, but also serves as a privileged core for the design and synthesis of novel compounds with a wide array of applications. nih.govrsc.org Its unique electronic properties and the ability to participate in various chemical interactions make it a versatile building block in medicinal chemistry, materials science, and agrochemicals. researchgate.netfishersci.ca The nitrogen atom in the quinoline ring imparts basic properties and the capacity for hydrogen bonding, while the aromatic system allows for diverse functionalization, enabling the fine-tuning of its physicochemical and biological characteristics. orientjchem.orgresearchgate.net

The inherent bioactivity of the quinoline nucleus has led to its recognition as a "pharmacophore," a molecular framework that is crucial for a drug's pharmacological activity. nih.gov Researchers have extensively explored quinoline derivatives, demonstrating their potential in a multitude of therapeutic areas. orientjchem.orgnih.gov The ability to introduce various substituents at different positions on the quinoline ring system significantly influences the resulting compound's efficacy and target selectivity. rsc.orgorientjchem.org This has fueled continuous research into developing new synthetic methodologies and exploring the structure-activity relationships (SAR) of quinoline-based compounds. rsc.orgorientjchem.org

Historical Context of Quinoline Derivatives in Drug Discovery and Development

The journey of quinoline derivatives in medicine began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, which has been used for centuries to treat malaria. wisdomlib.orgbohrium.com This natural product served as the lead compound for the development of a plethora of synthetic antimalarial drugs, including chloroquine (B1663885) and primaquine, which have been instrumental in combating this global health issue. rsc.orgbohrium.com

The success in antimalarial drug discovery spurred further investigation into the therapeutic potential of the quinoline scaffold. Since the mid-20th century, this has led to the development of numerous quinoline-based drugs with diverse clinical applications. nih.govrsc.org For instance, the fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, are a major class of synthetic broad-spectrum antibacterial agents. rsc.org In the realm of oncology, derivatives like topotecan (B1662842) and irinotecan, which are analogs of the natural product camptothecin, have been developed as potent anticancer agents. nih.govrsc.org The versatility of the quinoline core is further highlighted by its presence in drugs used as local anesthetics and anti-tubercular agents. rsc.org

Rationale for Research Focus on Ethyl Quinoline-5-carboxylate

This compound has emerged as a compound of significant interest for researchers. This is primarily due to its role as a key intermediate in the synthesis of more complex and potentially bioactive molecules. fishersci.calookchem.com The presence of the ethyl carboxylate group at the 5-position of the quinoline ring offers a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

The strategic placement of the ester group influences the electronic properties of the quinoline ring system, which can in turn modulate the biological activity of its derivatives. Academic and industrial research focuses on this compound as a starting material for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. lookchem.com For example, it is investigated for its potential role in developing new antibacterial, antifungal, and neuroprotective agents. lookchem.com The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the quinoline class of compounds, paving the way for the design of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 98421-25-1 |

| Molecular Formula | C₁₂H₁₁NO₂ matrix-fine-chemicals.com |

| Molecular Weight | 201.22 g/mol lookchem.com |

| Appearance | Yellowish to light brown crystalline solid lookchem.com |

| Boiling Point | 328.339 °C at 760 mmHg lookchem.com |

| Density | 1.176 g/cm³ lookchem.com |

| Flash Point | 152.374 °C lookchem.com |

| Storage Temperature | 2-8°C lookchem.com |

Research Applications of this compound and its Derivatives

| Research Area | Application |

| Pharmaceutical Synthesis | Intermediate for creating new drug candidates. lookchem.com |

| Agrochemical Synthesis | Building block for developing new agricultural chemicals. lookchem.com |

| Antimicrobial Research | Investigated for potential antibacterial and antifungal properties. lookchem.com |

| Neurodegenerative Disease Research | Studied for its potential role in treatments for diseases like Alzheimer's and Parkinson's. lookchem.com |

| Medicinal Chemistry | Used to explore structure-activity relationships of quinoline compounds. orientjchem.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl quinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPJEEKRBNYZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300799 | |

| Record name | ethyl quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98421-25-1 | |

| Record name | ethyl quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Ethyl Quinoline 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For Ethyl quinoline-5-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR analysis of this compound provides information on the chemical environment of each hydrogen atom. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the ethyl ester group. The aromatic region would display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons. The chemical shifts (δ) of these protons are influenced by their position on the quinoline rings and the electron-withdrawing effect of the carboxylate group. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling constant (J) providing connectivity information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would exhibit distinct signals for each unique carbon atom. This includes the carbons of the quinoline ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons provide insight into the electronic structure of the quinoline system, while the downfield shift of the carbonyl carbon is a characteristic feature of the ester functional group.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1700-1730 cm⁻¹. Other significant bands would include C-O stretching vibrations of the ester, C=C and C=N stretching vibrations associated with the aromatic quinoline ring, and C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, offering further confirmation of the quinoline structure. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group (-COOCH₂CH₃) from the molecular ion, leading to the formation of characteristic fragment ions. These fragmentation pathways help to confirm the presence and connectivity of the ester functional group to the quinoline core.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound samples and for studying its behavior in complex mixtures.

X-ray Crystallography and Crystal Structure Analysis

Analysis of Hydrogen Bonding Interactions and Supramolecular Assembly

The formation of extensive supramolecular networks in quinoline derivatives is significantly influenced by hydrogen bonding. In the crystal lattice of compounds structurally related to this compound, molecules are often linked through weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds. These interactions, while individually weak, collectively contribute to the formation of robust three-dimensional supramolecular structures. For instance, in some crystal packings, these hydrogen bonds connect molecules into distinct chains that propagate along a specific crystallographic axis. The participation of the oxygen atom from the carboxylate group and the nitrogen atom of the quinoline ring as hydrogen bond acceptors is a common feature in the assembly of these supramolecular architectures.

Investigation of π–π Stacking Interactions

The planar aromatic nature of the quinoline ring system in this compound facilitates π–π stacking interactions, which are crucial in stabilizing the crystal structure. These interactions occur between the electron-rich aromatic rings of adjacent molecules. In closely related quinoline derivatives, both face-to-face and offset π–π stacking configurations have been observed.

Dihedral Angle Analysis within the Quinoline System and Substituents

A key parameter is the dihedral angle between the mean plane of the quinoline system and the plane of the ester group. In structurally similar molecules like ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the mean plane of the ethyl acetate (B1210297) group forms a dihedral angle of 5.02 (3)° with the quinoline plane stenutz.eunist.gov. This small angle suggests a nearly coplanar arrangement, which can maximize electronic conjugation between the substituent and the aromatic system. Torsion angles, such as those defining the orientation of the ethyl group, further characterize the conformational state of the substituent chain.

Table 1: Selected Dihedral Angles in Structurally Related Quinoline Carboxylates

| Description | Dihedral Angle (°) | Reference Compound |

|---|---|---|

| Angle between fused rings of quinoline system | 2.28 (8) | Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate nist.gov |

| Angle between quinoline plane and ethyl acetate plane | 5.02 (3) | Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate stenutz.eunist.gov |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. For quinoline derivatives, red spots on the dnorm surface typically highlight key hydrogen bonding interactions, such as H⋯O contacts stenutz.eu.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For related ethyl quinoline carboxylate structures, H⋯H contacts consistently make the largest contribution to the Hirshfeld surface, often accounting for over 50% of the total interactions, which is characteristic of organic molecules rich in hydrogen stenutz.eu. Other significant contributions arise from contacts involving heteroatoms, reflecting the specific functional groups present.

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Representative Ethyl Quinoline Carboxylate Derivative

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 50.8 |

| Cl⋯H/H⋯Cl | 16.0 |

| O⋯H/H⋯O | 10.3 |

| C⋯C | 7.9 |

| C⋯H/H⋯C | 5.3 |

| C⋯O | 3.7 |

| C⋯N | 3.3 |

Data derived from the analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, a structural analogue. stenutz.eu

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₂H₁₁NO₂, the theoretical elemental composition can be calculated from its molecular weight (201.22 g/mol ) nist.govnih.gov. This analysis is essential for confirming the purity and empirical formula of a synthesized sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Molar Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 71.63 |

| Hydrogen | H | 1.008 | 11.088 | 5.51 |

| Nitrogen | N | 14.007 | 14.007 | 6.96 |

| Oxygen | O | 15.999 | 31.998 | 15.90 |

Computational and Theoretical Investigations of Ethyl Quinoline 5 Carboxylate

Quantum Chemical Computations

Quantum chemical computations are fundamental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. However, specific studies applying these methods to Ethyl quinoline-5-carboxylate have not been identified.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Despite its widespread use for analyzing quinoline (B57606) derivatives, no specific DFT calculations detailing the optimized geometry, vibrational frequencies, or electronic properties of this compound are available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. There are no published NBO analyses that specifically describe the donor-acceptor interactions or stabilization energies for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. A specific FMO analysis for this compound, including the energy gap and orbital distributions, has not been reported in the scientific literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and conformational behavior of molecules over time. There are no specific molecular modeling studies or molecular dynamics simulations that have been published for this compound to describe its conformational landscape or interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. No QSAR studies that include this compound as part of the training set or as a subject of prediction have been identified.

Biological Activity and Pharmacological Profiling of Ethyl Quinoline 5 Carboxylate Derivatives

Antimicrobial Efficacy

Derivatives of the quinoline (B57606) nucleus are well-established as potent antimicrobial agents. The versatility of the quinoline ring allows for structural modifications that can enhance activity against a wide spectrum of microbes. nih.gov Research into these compounds has yielded derivatives with significant antibacterial, antifungal, and antimycobacterial properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

The development of resistance to existing antibacterial drugs poses a significant global health threat, necessitating the discovery of new therapeutic agents. biointerfaceresearch.com Quinoline derivatives have been extensively investigated for their activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comsemanticscholar.org

Newly synthesized series of quinoline derivatives have shown considerable efficacy. For instance, certain novel quinoline analogues have demonstrated moderate inhibitory activity when screened against Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.comekb.eg In one study, a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and tested. nih.gov Among these, compounds like 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid showed potent in vitro activity against Gram-negative bacteria and Staphylococcus aureus, comparable to their corresponding N-ethyl derivatives. nih.gov

Further research involving the synthesis of novel quinoline derivatives via the Ugi multicomponent reaction yielded several diamide compounds containing a 2-chloroquinoline scaffold. Specific derivatives from this series displayed a range of moderate to good antibacterial activity against various bacterial strains. orgchemres.org Another study focused on designing quinoline derivatives as potential inhibitors of the peptide deformylase (PDF) enzyme. nih.gov The synthesized compounds exhibited excellent Minimum Inhibitory Concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacteria such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Measurement | Result |

|---|---|---|---|

| 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Gram-negative bacteria, S. aureus | In vitro activity | Potent, comparable to N-ethyl derivatives nih.gov |

| Designed PDF Inhibitors | B. cereus, Staphylococcus sp., Pseudomonas sp., E. coli | MIC | 3.12 - 50 µg/mL nih.gov |

| Quinoxaline-5-carboxamides | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Antibacterial screening | Moderate to excellent activity researchgate.net |

| 4-Acetylaminophenylaminoquinoline derivatives | Gram-positive and Gram-negative bacteria | In vitro inhibition | Moderate inhibition zones ekb.eg |

Antifungal Activity

In addition to antibacterial properties, quinoline derivatives have emerged as promising antifungal agents. cihanuniversity.edu.iq The structural framework of quinoline allows for modifications that can effectively target fungal pathogens.

Research into novel quinoline derivatives has demonstrated their potential against various fungal strains. In one study, a series of synthesized compounds were screened for in vitro antifungal activity against Aspergillus terreus and Aspergillus niger. humanjournals.com Similarly, another investigation focused on quinoline derivatives as fungal cell wall disruptors, showing that the synthesized compounds were potentially active against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov

A study involving the synthesis of novel quinoline thioether derivatives, inspired by natural quinoline structures, evaluated their in vitro activity against ten phytopathogenic fungi. One derivative, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, showed significant inhibition rates of over 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. researchgate.net Another investigation confirmed that newly synthesized quinoline derivatives containing 1,2,4-triazole moieties exhibited potent activity against Aspergillus niger, in some cases exceeding the activity of the reference drug Amphotericin B. cihanuniversity.edu.iq

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Measurement | Result |

|---|---|---|---|

| Quinoline-based PDF Inhibitors | A. flavus, A. niger, F. oxysporum, C. albicans | Antifungal screening | Potentially active nih.gov |

| Quinoline Thioethers | S. sclerotiorum, P. piricola | Inhibition Rate @ 50 µg/mL | >80% researchgate.net |

| 1,2,4-Triazole containing Quinolines | Aspergillus niger | Zone of inhibition | Potent activity, some better than Amphotericin B cihanuniversity.edu.iq |

| Diamide Quinoline Derivatives | Various fungal strains | Antifungal screening | Moderate to good activity orgchemres.org |

Antimycobacterial/Antitubercular Properties

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, particularly with the rise of drug-resistant strains. researchgate.net The quinoline scaffold is a key component of several antitubercular agents and a promising lead for new drug development. austinpublishinggroup.comnih.gov

Numerous studies have highlighted the potential of quinoline derivatives against M. tuberculosis. austinpublishinggroup.com A series of new quinoline pharmacophores, developed through a molecular hybridization approach, were screened for their antitubercular activity. Among these, two compounds displayed promising activity with MIC values of 15.00 µM and 18.27 µM against the bacterium. eurekaselect.com

Synthetic quinoline derivatives have also been shown to be successful antitubercular drugs by inhibiting DNA gyrase. nih.gov A recent study profiled new arylated quinoline carboxylic acids (QCAs) against replicating M. tuberculosis (H37Rv strain). This led to the discovery of two potent inhibitors, a 1-butyl-substituted QCA derivative and an isopropyl-substituted QCA derivative, which demonstrated inhibitory activity against Mtb DNA gyrase. nih.gov Furthermore, combining quinoline and thiosemicarbazide pharmacophores has yielded compounds with significant activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 2 to 8 μg/ml. researchgate.net

Table 3: Antitubercular Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism/Enzyme | Activity Measurement | Result |

|---|---|---|---|

| Quinoline-Isoniazid/Linezolid Hybrids | M. tuberculosis | MIC | 15.00 µM and 18.27 µM for lead compounds eurekaselect.com |

| Arylated Quinoline Carboxylic Acids | M. tuberculosis H37Rv / Mtb DNA Gyrase | MABA / Enzyme Inhibition | Potent inhibition nih.gov |

| Quinoline-Thiosemicarbazide Hybrids | M. tuberculosis H37Rv | MIC | 2 - 8 µg/mL researchgate.net |

Antiprotozoal and Antimalarial Activities

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine. nih.govmdpi.com This has spurred extensive research into novel quinoline derivatives for activity against a wide range of protozoan parasites, including Plasmodium falciparum (malaria), Trypanosoma species (sleeping sickness, Chagas disease), and Leishmania species (leishmaniasis). uantwerpen.benih.govnih.gov

A novel hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides was synthesized and evaluated for in vitro antimalarial activity. One compound from this series exhibited an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of the standard drug chloroquine (IC50 = 0.20 µg/mL). nih.gov Another medicinal chemistry program identified a series of quinoline-4-carboxamides from a phenotypic screen against the blood stage of P. falciparum. acs.org Optimization of the initial hit led to the discovery of DDD107498, a compound with excellent pharmacokinetic properties and activity against multiple life-cycle stages of the parasite. acs.org

Beyond malaria, researchers have synthesized quinoline derivatives incorporating arylnitro and aminochalcone moieties and tested them against a broad panel of trypanosomatid protozoa. uantwerpen.benih.gov Several of these compounds showed significant, broad-spectrum antiprotozoal activity. Specifically, certain derivatives displayed submicromolar activity against Trypanosoma brucei rhodesiense with EC50 values as low as 0.19 µM and considerable activity against Trypanosoma brucei brucei (EC50 of 0.4 µM). uantwerpen.benih.gov

Table 4: Antiprotozoal and Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Measurement | Result |

|---|---|---|---|

| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid | P. falciparum | IC50 | 0.19 µg/mL nih.gov |

| Quinoline-4-carboxamides | P. falciparum (3D7 strain) | EC50 | Initial hit: 120 nM acs.org |

| Arylnitro/Aminochalcone Quinolines | T. b. rhodesiense | EC50 | 0.19 µM - 0.8 µM uantwerpen.benih.gov |

| Arylnitro/Aminochalcone Quinolines | T. b. brucei | EC50 | 0.4 µM - 1.4 µM uantwerpen.benih.gov |

| 2,4-bis[(substituted-aminomethyl)phenyl]quinolines | P. falciparum, L. donovani, T. b. brucei | IC50 | µM range nih.gov |

Antiviral Applications

The quinoline scaffold has been identified as a valuable template for the development of antiviral agents, with derivatives showing activity against a variety of viruses, including Zika virus, enterovirus, and coronaviruses. nih.govnih.gov The rigid, planar structure of the quinoline ring can facilitate interactions with viral proteins and nucleic acids, disrupting viral replication processes. doi.org

Research into quinoline analogues has led to the identification of potent inhibitors of Enterovirus D68 (EV-D68). Through rational design, which involved replacing an ethyl carboxylate group at the 3-position of the quinoline with other moieties, potent antiviral agents targeting the viral VP1 protein were developed. The most promising compound exhibited an EC50 value ranging from 0.05 to 0.10 μM against various EV-D68 strains. nih.gov

Activity against SARS-CoV-2

The COVID-19 pandemic spurred intensive research into new antiviral treatments, and quinoline derivatives, particularly the antimalarial drugs chloroquine and hydroxychloroquine, were investigated for their activity against SARS-CoV-2. malariaworld.org Studies have shown that several quinoline analogues exhibit broad anti-coronavirus activity in vitro. malariaworld.org

A series of new bioactive quinoline-morpholine hybrid compounds were synthesized and evaluated for their inhibitory profile against SARS-CoV-2. These compounds demonstrated pronounced antiviral activity in cell culture-based models, with some exerting similar or stronger effects than the reference drug chloroquine. nih.gov The measured half-maximal effective concentration (EC50) values for these novel quinolines were as low as 1.5 ± 1.0 μM in Vero 76 cells (chloroquine EC50 = 3.1 ± 2.7 μM) and 5.9 ± 3.2 μM in Caco-2 cells. nih.govscienceopen.com These findings suggest that the quinoline scaffold provides a valuable basis for the design of further drug candidates to treat SARS-CoV-2 infections. nih.gov

Table 5: Antiviral Activity of Selected Quinoline Derivatives against SARS-CoV-2

| Compound/Derivative Class | Cell Line | Activity Measurement | Result |

|---|---|---|---|

| Quinoline-morpholine hybrids | Vero 76 cells | EC50 | Down to 1.5 ± 1.0 µM nih.govscienceopen.com |

| Quinoline-morpholine hybrids | Caco-2 cells | EC50 | 5.9 ± 3.2 µM to 18.9 ± 10.0 µM nih.govscienceopen.com |

| Chloroquine (Reference) | Vero 76 cells | EC50 | 3.1 ± 2.7 µM nih.gov |

| Chloroquine (Reference) | Caco-2 cells | EC50 | 12.7 ± 18.7 µM scienceopen.com |

Efficacy against HIV, Zika, Hepatitis C, and MERS Viruses

The quinoline scaffold is a foundational structure in the development of various antiviral agents. nih.gov Derivatives of quinoline have demonstrated notable efficacy against a range of viruses, including Zika virus, human immunodeficiency virus (HIV), and Hepatitis C virus (HCV). nih.gov Research into styrylquinoline derivatives, for instance, has led to the synthesis of novel inhibitors of HIV-1 replication. researchgate.net Specifically, introducing an additional carboxyl group at the C-5 position of the quinoline ring has been shown to enhance anti-integrase potency, a key mechanism in combating HIV. researchgate.net

Furthermore, certain anilidoquinoline derivatives have been found to possess in vitro activity against the Japanese encephalitis virus. nih.gov Other quinoline derivatives have been developed that function as inhibitors of the HIV-1 Tat–TAR interaction. nih.gov The versatility of the quinoline structure allows for modifications that can target different viral processes. For example, some 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent anti-Zika virus (ZIKV) activity, with some being more effective than the reference drug mefloquine by inhibiting ZIKV replication. nih.gov The broad-spectrum antiviral potential of quinoline derivatives continues to be an active area of research. nih.govdoi.org

| Derivative Class | Target Virus | Mechanism of Action | Reference |

|---|---|---|---|

| Styrylquinoline (with C-5 carboxyl group) | HIV-1 | Integrase Inhibition | researchgate.net |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Replication Inhibition | nih.gov |

| Anilidoquinolines | Japanese Encephalitis Virus | Not Specified | nih.gov |

| General Quinoline Derivatives | Hepatitis C Virus (HCV) | Not Specified | nih.gov |

Antineoplastic and Anticancer Potential

Quinoline derivatives are recognized as a significant class of compounds in the development of anticancer agents. arabjchem.orgresearchgate.net Their mechanism of action is diverse, encompassing the ability to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and disrupt cell migration. arabjchem.orgekb.eg The planar structure of many quinoline derivatives allows them to intercalate with DNA, a mechanism of interest for anticancer drugs. arabjchem.org

The anticancer properties of these compounds have been evaluated against numerous human cancer cell lines. For example, certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have shown high activity against amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines. mdpi.com One specific derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, demonstrated efficacy comparable to cisplatin and doxorubicin while showing no toxicity in non-cancerous human dermal fibroblast (HFF-1) cells. mdpi.com This compound was found to decrease H3 expression and increase the transcriptional activity of cell cycle regulators like P53 and P21 proteins. mdpi.com

Other quinoline derivatives act as inhibitors of crucial enzymes in cancer progression, such as protein kinases and topoisomerases. ekb.egnih.govnih.gov Some have been designed as tubulin inhibitors that target the colchicine binding site, effectively disrupting microtubule dynamics in cancer cells. ekb.eg The versatility of the quinoline scaffold allows for the development of multi-target agents that can address the complexity of cancer. ekb.egneuroquantology.com

| Mechanism of Action | Target Cancer Cell Lines | Example Derivative Class | Reference |

|---|---|---|---|

| DNA Intercalation | Various | General Quinoline Derivatives | arabjchem.org |

| Tubulin Polymerization Inhibition | HepG-2 (Hepatocellular carcinoma) | Substituted Quinolines | ekb.eg |

| Protein Kinase Inhibition (e.g., RAF Kinases) | Various | Dierylamides, Amido/Ureido Quinolines | ekb.eg |

| Topoisomerase Inhibition | Various | Quinoline Carboxamides | nih.gov |

| Induction of Apoptosis / Cell Cycle Arrest | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | 8-Hydroxyquinoline-5-sulfonamides | mdpi.com |

Central Nervous System (CNS) Activity and Neurodegenerative Disease Research

Quinoline and its derivatives have emerged as promising scaffolds for the development of therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govwalshmedicalmedia.comresearchgate.net Their neuroprotective potential stems from their ability to act on multiple targets involved in the pathogenesis of these complex disorders. nih.govconfex.com

Relevance in Alzheimer's Disease and Parkinson's Disease Research

In the context of Alzheimer's disease (AD), a primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. walshmedicalmedia.comresearchgate.net Many quinoline derivatives have been synthesized and identified as selective inhibitors of AChE. walshmedicalmedia.com This inhibition helps to enhance cholinergic transmission in the brain, which is impaired in AD. walshmedicalmedia.com Beyond AChE inhibition, some quinoline-based compounds have been developed as potent and selective inhibitors of Phosphodiesterase type 5 (PDE5). nih.gov PDE5 inhibitors are considered promising for AD treatment because they can modulate the nitric oxide/cGMP/CREB pathway, which is crucial for memory and synaptic plasticity. nih.gov In an in vivo mouse model of AD, a CNS-permeant, quinoline-based PDE5 inhibitor was shown to rescue synaptic and memory defects. nih.gov

For Parkinson's disease (PD), research has focused on the antioxidant properties of quinoline derivatives and their ability to inhibit enzymes like monoamine oxidase type B (MAO-B) and catechol-O-methyltransferase (COMT). nih.gov The inhibition of MAO-B is a therapeutic target for PD, and molecular docking simulations suggest that certain quinoline derivatives can act as inhibitors of this enzyme. nih.gov The multifunctional nature of these compounds, combining antioxidant and enzyme-inhibiting activities, makes them attractive candidates for mitigating the neurodegenerative processes seen in both AD and PD. nih.gov

Modulation of Neurotransmission and Excitotoxicity

Quinoline derivatives can modulate neurotransmission through various mechanisms. As mentioned, their role as AChE inhibitors directly impacts the cholinergic system, which is vital for cognitive function. walshmedicalmedia.comnih.gov The inhibition of PDE5 also plays a significant role in modulating synaptic functions. nih.gov By preventing the degradation of cGMP, these inhibitors enhance a signaling pathway critical for hippocampal long-term potentiation (LTP), a form of synaptic plasticity that underlies learning and memory. nih.gov

Furthermore, the antioxidant capabilities of certain quinoline derivatives may help counteract excitotoxicity, a process where excessive stimulation of nerve cells leads to their damage and death. nih.gov Oxidative stress is a key contributor to neurodegeneration. nih.gov By scavenging free radicals, these compounds can offer neuroprotection against the damaging effects of oxidative processes implicated in diseases like Alzheimer's and Parkinson's. nih.govconfex.com

Immunomodulatory and Anti-inflammatory Effects

The quinoline nucleus is a key feature in many compounds possessing anti-inflammatory and immunomodulatory activities. nih.govekb.eg Research has demonstrated that derivatives of quinoline can modulate inflammatory pathways and reduce the production of inflammatory mediators. nih.govnih.gov

A study on specific quinoline carboxylic acids, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, showed that they exerted significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages without causing cytotoxicity. nih.gov The anti-inflammatory activity of some of these derivatives was comparable to that of the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

The mechanisms behind these effects often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com In an experimental model of methotrexate-induced inflammation, a specific quinoline derivative, when loaded into nanoparticles, showed a significant anti-inflammatory effect. nih.gov The treatment led to a substantial increase in the antioxidant glutathione (GSH) and a decrease in oxidants and inflammatory mediators like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov These findings highlight the potential of quinoline derivatives as multitarget agents for preventing and treating inflammatory conditions. confex.comresearchgate.net

Other Pharmacological Activities

Beyond the activities previously detailed, the versatile quinoline scaffold has been incorporated into molecules exhibiting a wide array of other pharmacological effects. These diverse biological activities underscore the importance of quinoline derivatives in medicinal chemistry. nih.govorientjchem.org

Derivatives of quinoline have been extensively reported to possess potent antimicrobial properties, including:

Antibacterial and Antifungal activity : Many quinoline compounds have been developed as effective agents against various bacterial and fungal strains. nih.gov

Antimalarial activity : The quinoline ring is a core component of several well-known antimalarial drugs, such as chloroquine. nih.gov

Antiprotozoal and Anthelmintic activity : These compounds have shown efficacy against various protozoan and helminthic infections. nih.govnih.gov

Additionally, research has identified other significant therapeutic potentials:

Anticonvulsant and Analgesic effects : Certain quinoline derivatives exhibit activity in the central nervous system, leading to anticonvulsant and pain-relieving properties. nih.govnih.gov

Cardiotonic activity : Some derivatives have been found to have positive effects on heart muscle contraction. nih.gov

Anticoccidial activity : Specifically, ethyl quinoline carboxylate derivatives have been designed and synthesized as medicines to combat coccidiosis, a parasitic disease in poultry. asianpubs.org One such derivative showed strong anticoccidial activity with a high anticoccidial index. asianpubs.org

This broad spectrum of activity confirms the status of the quinoline framework as a "privileged scaffold" in drug discovery. nih.gov

Cardiotonic Effects

Research into quinoline derivatives has identified several compounds with positive inotropic (cardiotonic) effects, suggesting their potential in the management of heart failure.

A study on a series of 6-, 7-, and 8-pyridyl-2(1H)-quinolone derivatives found that these compounds exhibit potent positive inotropic activity. nih.gov When tested on isolated guinea pig atria, several derivatives, particularly those with a pyridyl group at the 6-position, were found to be 28 to 50 times more potent than the reference drugs ARL-115 and milrinone. The intrinsic activities of these derivatives were nearly equivalent to that of ARL-115, highlighting them as a potent new class of positive inotropic agents. nih.gov

In other research, 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives were synthesized and evaluated for their cardiotonic action among other effects. This study identified these compounds as selective platelet aggregation inhibitors, though their cardiotonic properties were also noted. humanjournals.com

Table 1: Cardiotonic Activity of Selected Pyridyl-2(1H)-quinolone Derivatives

| Compound Class | Position of Pyridyl Ring | Potency vs. Reference Drugs | Reference |

|---|---|---|---|

| Pyridyl-2(1H)-quinolone | 6-position | 28 to 50 times more potent | nih.gov |

| Pyridyl-2(1H)-quinolone | 7-position | Potent | nih.gov |

| Pyridyl-2(1H)-quinolone | 8-position | Potent | nih.gov |

Antihypertensive Properties

The quinoline scaffold has also been a template for the development of agents with antihypertensive activity.

One area of investigation involves quinoline-4-carboxylic acid derivatives, which have been synthesized and assessed for their potential as angiotensin II receptor antagonists. This mechanism is a key target in the treatment of hypertension. humanjournals.com

Additionally, a series of 8-substituted quinoline derivatives demonstrated excellent antihypertensive activity. Specific compounds such as 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline (Compound 20), 8-(3′-piperazino)-2′-hydroxypropyloxyquinoline (Compound 13), and 8-(3′-(4″-ethylpiperazino)-2′-hydroxypropyloxy)quinoline (Compound 19) were shown to significantly antagonize the pressor response induced by adrenaline. The pharmacological results suggest that their antihypertensive effects may be linked to β-blocking properties conferred by the aryloxypropanolamine moiety in their structure. jst.go.jp

Table 2: Antihypertensive Activity of Selected 8-Substituted Quinoline Derivatives

| Compound Number | Chemical Name | Activity | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 20 | 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline | Excellent | Antagonism of adrenaline pressor response; β-blocking properties | jst.go.jp |

| 13 | 8-(3′-piperazino)-2′-hydroxypropyloxyquinoline | Excellent | Antagonism of adrenaline pressor response; β-blocking properties | jst.go.jp |

| 19 | 8-(3′-(4″-ethylpiperazino)-2′-hydroxypropyloxy)quinoline | Excellent | Antagonism of adrenaline pressor response; β-blocking properties | jst.go.jp |

Anticonvulsant Activity

The central nervous system is another key area where quinoline derivatives have shown significant therapeutic promise, particularly as anticonvulsant agents. researchgate.netnih.gov The structural framework of quinoline is considered a valuable scaffold for the design of new drugs targeting epilepsy. researchgate.net

Studies on 8-substituted quinolines revealed that several derivatives possess notable anticonvulsant properties. These compounds were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). jst.go.jp In the propanol series, 8-(3′-piperazino)-2′-hydroxypropyloxyquinoline (Compound 13) and 8-(3′-imidazolo)-2′-hydroxypropyloxyquinoline (Compound 14) showed very good anticonvulsant activity. In the ethane series, 8-(2′-piperazino-ethanoxy)quinoline (Compound 1) and 8-(2′-imidazolo-ethanoxy)quinoline (Compound 2) were the most active. Notably, 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline (Compound 20) was identified as a potent anticonvulsive agent in both series. jst.go.jp

Table 3: Anticonvulsant Activity of Selected 8-Substituted Quinoline Derivatives

| Compound Number | Chemical Name | Activity Level | Test Models | Reference |

|---|---|---|---|---|

| 13 | 8-(3′-piperazino)-2′-hydroxypropyloxyquinoline | Very Good | MES, scMet | jst.go.jp |

| 14 | 8-(3′-imidazolo)-2′-hydroxypropyloxyquinoline | Very Good | MES, scMet | jst.go.jp |

| 1 | 8-(2′-piperazino-ethanoxy)quinoline | Most Active (Ethane Series) | MES, scMet | jst.go.jp |

| 2 | 8-(2′-imidazolo-ethanoxy)quinoline | Most Active (Ethane Series) | MES, scMet | jst.go.jp |

| 20 | 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline | Potent | MES, scMet | jst.go.jp |

Mechanistic Studies of Biological Action

Enzyme Inhibition Studies

The therapeutic potential of various chemical compounds is often rooted in their ability to selectively inhibit the function of specific enzymes. Derivatives of ethyl quinoline-5-carboxylate have been the subject of numerous studies to evaluate their inhibitory effects on a range of enzymes implicated in different disease pathways. This section details the mechanistic insights gained from these enzyme inhibition studies.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.govnih.gov Inhibition of DHODH leads to pyrimidine depletion, which can halt the cell cycle and is a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as viral infections. nih.govnews-medical.net

Structure-guided design has led to the development of potent 4-quinoline carboxylic acid analogues that act as DHODH inhibitors. nih.gov By targeting novel hydrogen-bonding interactions within the enzyme's binding pocket, researchers have synthesized highly effective compounds. nih.gov For instance, a quinoline-based analogue, designated as compound 41 in one study, demonstrated significant potency with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov Another 4-quinoline carboxylic acid analog showed potent inhibition of human DHODH (hDHODH) with an IC50 of 1.0 nM. nih.gov These findings underscore the potential of the quinoline (B57606) scaffold in developing effective DHODH inhibitors. nih.gov

Table 1: Inhibition of DHODH by Quinoline Carboxylic Acid Analogues

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Analogue 41 | DHODH | 9.71 ± 1.4 nM | nih.gov |

| Analogue 43 | DHODH | 26.2 ± 1.8 nM | nih.gov |

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. nih.gov In the brain, the nitric oxide/cGMP pathway is crucial for learning and memory processes. nih.govresearchgate.net Consequently, PDE5 inhibitors are being investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. nih.gov

A series of quinoline derivatives have been synthesized and evaluated for their ability to inhibit PDE5. nih.gov Research has identified a highly potent and selective quinoline-based inhibitor, compound 7a, which exhibits an IC50 value in the sub-nanomolar range. nih.gov This compound was found to readily cross the blood-brain barrier, a critical property for drugs targeting central nervous system disorders. nih.gov Subsequent research on N-(pyridin-3-ylmethyl)quinoline derivatives also yielded compounds with good PDE5 inhibitory activity.

Table 2: Inhibition of PDE5 by Quinoline Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|

UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the bacterial peptidoglycan synthesis pathway. mdpi.com This pathway is responsible for constructing the bacterial cell wall, which is vital for the survival of bacteria. mdpi.com The absence of a homologous enzyme in eukaryotes makes MurB an attractive target for the development of novel antibacterial agents. mdpi.com

While MurB is a validated target for antibiotics, and various inhibitors have been identified, research specifically detailing the inhibition of MurB by this compound or its direct derivatives is not prominent in the available scientific literature. Docking studies have been performed on some quinoline-based hybrids, such as quinoline/thiazinan-4-one, against S. aureus MurB, but experimental inhibitory data like IC50 values for quinoline carboxylates have not been reported. nih.gov

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, a post-translational modification known as farnesylation. nih.gov This process is critical for the function of several proteins involved in cellular signaling, including the Ras protein, which is implicated in approximately 30% of human cancers. nih.gov By preventing the farnesylation of Ras, FTase inhibitors (FTIs) can abrogate its oncogenic activity, making them a target for cancer therapy. nih.govnih.gov

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Various quinoline-based hybrids have been synthesized and shown to be potent cholinesterase inhibitors. One study on quinoline-thiosemicarbazone hybrids identified compound 5b as a highly potent and selective inhibitor of AChE, with an IC50 value significantly lower than the standard drug galantamine. Another series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group also produced effective dual inhibitors of both AChE and BChE.

Table 3: Inhibition of Cholinesterases by Quinoline Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Quinoline-thiosemicarbazone 5b | Acetylcholinesterase (AChE) | 0.12 ± 0.02 μM | |

| 4-N-phenylaminoquinoline 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 μM |

The SARS-CoV-2 non-structural protein 16 (Nsp16), in complex with its cofactor Nsp10, functions as a 2'-O-methyltransferase. nih.govnih.gov This enzyme complex is crucial for capping the viral mRNA, a process that allows the virus to evade the host's innate immune system. nih.govnih.gov Inhibition of the Nsp10-Nsp16 complex is therefore considered a promising strategy for developing antiviral drugs against SARS-CoV-2. nih.gov

While direct experimental inhibition data for this compound is limited, computational studies have explored the potential of related quinoline compounds to inhibit this complex. nih.govnih.gov Molecular docking studies investigated the interaction of the well-known quinoline derivatives chloroquine (B1663885) (CQ) and hydroxychloroquine (HCQ) with the S-adenosylmethionine (SAM)-binding pocket of the Nsp10/Nsp16 complex. nih.gov These in silico analyses predicted favorable binding energies, suggesting that the quinoline scaffold could serve as a basis for designing inhibitors against this viral target. nih.gov

Table 4: Predicted Binding of Quinoline Derivatives to the Nsp10/Nsp16 Complex

| Compound | Target Complex | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Chloroquine (CQ) | Nsp10/Nsp16 | -7.6 | nih.gov |

Tyrosine Kinase Inhibition

The quinoline scaffold is a core component of numerous molecules that have been developed as tyrosine kinase inhibitors, several of which have been approved for clinical use. nih.govresearchgate.net These inhibitors typically feature additional complex substitutions, such as anilino or phenoxy groups at specific positions, which are crucial for binding to the ATP-binding site of the kinase domain. nih.govnih.gov

However, a review of the scientific literature reveals no specific studies or data on the direct inhibitory activity of this compound against any tyrosine kinases. Its relatively simple structure lacks the complex pharmacophoric features generally associated with potent tyrosine kinase inhibitors.

Receptor Modulation and Binding Profile Analysis

The interaction of this compound with various neurotransmitter and signaling receptors has been a subject of scientific inquiry. The following sections detail the findings from receptor binding and functional assays.

Serotonin Receptors (5-HT3, 5-HT4)

Research has been conducted on a variety of quinolinecarboxylic acid derivatives to assess their affinity for serotonin receptors. For instance, a series of quinolinecarboxylic acid amides and a specific ester containing a quinuclidine moiety demonstrated notable affinity and antagonist activity at the 5-HT3 receptor, with selectivity over 5-HT4 receptors. researchgate.netnih.gov These studies highlighted the importance of specific structural features, such as the position of the carboxylic acid derivative and the nature of the appended groups, for high-affinity binding. nih.gov

Despite the investigation into the broader class of quinoline derivatives, there is currently no published research or binding data available specifically for this compound at either the 5-HT3 or 5-HT4 receptor subtypes.

Dopamine D2 Receptors

The Dopamine D2 receptor is a key target for drugs treating various neurological and psychiatric disorders. semanticscholar.orgsemanticscholar.org While numerous ligands have been developed, many of which feature complex chemical scaffolds, the interaction of simpler structures remains an area of interest. mdpi.com Studies involving certain quinolinecarboxylic acid derivatives that were tested for serotonin receptor affinity also included binding assays for the D2 receptor; however, these compounds generally showed lower affinity for D2 receptors compared to 5-HT3 receptors. researchgate.netnih.gov

Currently, there are no specific binding affinity studies or functional data in the scientific literature concerning this compound and its potential interaction with Dopamine D2 receptors.

N-methyl-D-aspartate (NMDA) Receptors

The activity of quinoline derivatives at the NMDA receptor is well-documented, primarily through the action of kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), a broad-spectrum antagonist that acts at the glycine co-agonist site. nih.govresearchgate.netnih.gov The free carboxylate group of kynurenic acid is considered critical for its antagonist activity at this site.

While direct studies on this compound are not available, research on the closely related compound, kynurenic acid ethyl ester, provides valuable insight. Esterification of the carboxylate group in kynurenic acid is known to abolish its activity at other receptors, such as GPR35, suggesting this modification interferes with receptor binding. nih.gov It is therefore hypothesized that the ethyl ester group in this compound would similarly prevent effective binding to the NMDA receptor's glycine site, rendering it inactive as an antagonist.

| Compound | Structure | Reported Activity at NMDA Receptor |

|---|---|---|

| Kynurenic Acid | 4-hydroxyquinoline-2-carboxylic acid | Antagonist (acts at glycine site) nih.govresearchgate.net |

| This compound | Ethyl ester of quinoline-5-carboxylic acid | No data available; presumed inactive based on structure-activity relationships |

G protein-coupled Receptor 35 (GPR35)

GPR35 is a G protein-coupled receptor for which kynurenic acid has been identified as an endogenous agonist. researchgate.netreactome.orgnih.gov The interaction between kynurenic acid and GPR35 is dependent on an ionic interaction between the carboxylate group of the ligand and a conserved arginine residue in the receptor's transmembrane domain III. nih.gov

This specific binding requirement has been confirmed by studies on kynurenic acid ethyl ester. Research has demonstrated that esterifying the carboxylate group completely abolishes agonist activity at GPR35. nih.gov Based on this evidence, it can be concluded that this compound, which also possesses an ethyl ester instead of a free carboxylate, is not an agonist for GPR35.

| Compound | Functional Group | GPR35 Agonist Activity |

|---|---|---|

| Kynurenic Acid | Carboxylic Acid | Yes researchgate.netreactome.org |

| Kynurenic acid ethyl ester | Ethyl Ester | No nih.gov |

| This compound | Ethyl Ester | No (inferred) |

Central Benzodiazepine Receptors (CBR)

The central benzodiazepine receptor (CBR) is a modulatory site on the GABA-A receptor complex. nih.gov The quinoline scaffold has been used as a pharmacophore in the design of ligands for CBR, but these are typically complex, multi-ring structures, such as imidazo[1,5-a]quinoline derivatives, which show high affinity for the receptor. unisi.itresearchgate.net

There are no published studies evaluating the binding affinity or modulatory effects of the simpler compound, this compound, at central benzodiazepine receptors.

A3 Adenosine Receptors

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has emerged as a therapeutic target for conditions such as cancer and inflammatory diseases. sigmaaldrich.comacs.org Research has identified that derivatives of 1H-imidazo[4,5-c]quinoline and 4-amino-substituted quinoline can function as positive allosteric modulators (PAMs) of the human A3AR. acs.org These modulators can enhance the binding affinity and efficacy of orthosteric agonists. acs.org

While direct studies on this compound are not extensively detailed, the pharmacological profile of the A3 receptor is known to be unique. sigmaaldrich.com For instance, small alkyl amide substitutions at the 5'-position of adenosine analogs, like in NECA (5′-N-ethylcarboxamidoadenosine), are known to increase potency at all adenosine receptor subtypes, including A3. sigmaaldrich.comnih.gov This suggests that the ethyl carboxylate group at the 5-position of the quinoline ring could play a significant role in modulating receptor affinity and function. Studies on related quinoline series have shown that these compounds can potentiate agonist-induced G protein activation in cells expressing the human A3AR. acs.org

CCR5 Receptors

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that acts as a receptor for inflammatory chemokines and is a crucial co-receptor for the entry of HIV-1 into cells. nih.govnih.govwikipedia.org It is primarily expressed on the surface of white blood cells and plays a key role in immune responses. nih.govuniprot.org The structure of CCR5 includes seven transmembrane helices, with the extracellular loops being important for ligand and co-receptor binding. wikipedia.org While the quinoline scaffold is explored for a wide range of biological activities, specific mechanistic studies detailing the interaction of this compound with CCR5 receptors are not prominently featured in available research. However, the versatility of the quinoline nucleus makes it a candidate for investigation as a CCR5 antagonist. researchgate.net

Insulin-like Growth Factor (IGF) Receptors

Insulin-like growth factor (IGF) signaling is modulated by a family of IGF binding proteins (IGFBPs). frontiersin.org The IGF-1 receptor (IGF1R), a tyrosine kinase receptor, is involved in cell growth and metabolism. nih.gov Dysregulation of the IGF axis, including IGFBP-5, has been linked to various diseases, including cancer. frontiersin.orgresearchgate.net The potential for quinoline-based molecules to target receptor tyrosine kinases like c-Met, EGF, and VEGF receptors is well-documented, suggesting a possible role for quinoline derivatives as inhibitors in related signaling pathways. nih.gov While direct evidence linking this compound to IGF receptors is scarce, the general ability of quinoline structures to interact with kinase domains makes this an area for potential future investigation.

Molecular Docking and Computational Target Interaction Analysis

Molecular docking and computational studies are essential tools for predicting how ligands like this compound interact with biological targets at a molecular level. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand to a target protein. For quinoline derivatives, these studies have been instrumental in understanding their therapeutic potential. Docking studies on various quinoline compounds have revealed diverse binding modes. For example, in the context of c-Met kinase, quinoline-based inhibitors are shown to bind to the ATP-binding site, engaging in key interactions that stabilize the complex. nih.gov

Computational analyses of quinoline derivatives as P2X7R antagonists have predicted binding energies and favorable interactions within the receptor's allosteric site. nih.gov Similarly, studies on quinoline derivatives targeting serine/threonine protein kinases have used molecular docking to predict binding affinities and interaction modes. nih.gov These computational methods help in ranking potential drug candidates and understanding the structural basis of their activity.

Below is an interactive table summarizing predicted binding affinities for representative quinoline derivatives against various targets, as found in the literature.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| Quinoline Carboxamide Derivative | P2X7R | -7.07 |

| Quinoline Carboxamide Derivative | P2X7R | -7.1 |

| Quinoline Derivative | GyrB protein (E. coli) | -4.26 |

Note: The data presented is for quinoline derivatives and may not be specific to this compound, but is illustrative of the binding affinities observed for this class of compounds.

Identification of Key Amino Acid Interactions and Hydrogen Bonding Networks

Computational studies are crucial for identifying the specific amino acid residues that interact with a ligand. For quinoline derivatives, several key interactions have been identified through molecular docking. These include:

Hydrogen Bonds: The nitrogen atom of the quinoline ring is a common hydrogen bond acceptor. For instance, it can form hydrogen bonds with residues like Met1160 in the c-Met kinase domain or Lys630 in the P2X7 receptor. nih.govnih.gov The carboxylate group, as found in quinoline-4-carboxylic acid, can participate in extensive hydrogen bonding networks with water molecules and protein residues. nih.gov

π-π Stacking: The aromatic quinoline ring system frequently engages in π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr) and Tryptophan (Trp). nih.gov

Hydrophobic and Alkyl Interactions: Hydrophobic interactions with residues like Alanine (Ala) and Proline (Pro) also contribute to the stability of the ligand-protein complex. nih.govnih.gov

These interactions create a network that anchors the ligand in the binding pocket. For example, in quinolinium-4-carboxylate dihydrate, a three-dimensional network is generated by one N-H···O and four O-H···O hydrogen bonds. nih.gov The study of these networks is essential for understanding the specificity and affinity of the interaction. mdpi.comrsc.org

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling provides a comprehensive overview of all the non-covalent interactions between a ligand and its protein target. Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize interactions such as hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, water bridges, and halogen bonds. researchgate.netsemanticscholar.org

Profiling studies on quinoline/quinazoline derivatives as MCHR1 antagonists have combined 3D-QSAR analysis with docking and molecular dynamics simulations to elucidate binding modes. nih.gov Such analyses reveal that the stability and specificity of binding are not due to a single interaction but rather the sum of multiple, weaker interactions. This comprehensive profiling is vital for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and selectivity. nih.govnih.gov The versatility of the quinoline scaffold allows for diverse functionalization, which can be fine-tuned to optimize these interaction profiles for a specific biological target.

In Vitro Biological Assay Methodologies

The biological activities of quinoline derivatives, including esters of quinoline-5-carboxylic acid, are evaluated through a variety of in vitro assays. These methodologies are crucial for determining the potential therapeutic applications of these compounds by assessing their effects on cells, microbes, and specific molecular targets. The following sections detail the common in vitro assays used to investigate the biological action of compounds structurally related to this compound.

Cell-Based Screening for Antiproliferative Activity

Cell-based screening assays are fundamental in the discovery of new anticancer agents. These assays measure the ability of a compound to inhibit the growth and proliferation of cancer cells. While specific data for this compound is not extensively documented in publicly available literature, the general methodology for evaluating the antiproliferative activity of quinoline derivatives is well-established.

The process typically involves treating various cancer cell lines with the test compound at different concentrations. The selection of cell lines is often based on the type of cancer being targeted. Common examples include human colon cancer cell lines (e.g., HT29), breast cancer cell lines (e.g., MDA-MB231), and leukemic cell lines nih.gov.

A widely used method to quantify cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

For instance, studies on various quinoline derivatives have demonstrated a range of antiproliferative activities. For example, certain Schiff's base derivatives of quinoline have shown IC50 values in the low micromolar range against both HT29 and MDA-MB231 cell lines nih.gov. Similarly, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been evaluated against MCF-7 and K562 cancer cell lines, showing micromolar inhibition nih.govsemanticscholar.org. The selectivity of these compounds is also assessed by testing their cytotoxicity against non-cancerous cell lines nih.govsemanticscholar.org.

Table 1: Representative Antiproliferative Activity of Selected Quinoline Derivatives (Analogues)

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline Schiff's Base | HT29 | 4.7 | nih.gov |

| Quinoline Schiff's Base | MDA-MB231 | 4.6 | nih.gov |

| 2,4-disubstituted quinoline-3-carboxylic acid | MCF-7 | Micromolar range | nih.govsemanticscholar.org |

| 2,4-disubstituted quinoline-3-carboxylic acid | K562 | Micromolar range | nih.govsemanticscholar.org |

Note: This table presents data for quinoline derivatives structurally related to this compound to illustrate the application of the assay methodology. Specific data for this compound was not available in the reviewed sources.

Microbial Growth Inhibition Assays (e.g., Agar Diffusion, MABA)

The antimicrobial potential of quinoline derivatives is a significant area of research nih.govresearchgate.net. Assays to determine microbial growth inhibition are crucial for identifying new antibacterial and antifungal agents. Common methods include the agar diffusion method and broth microdilution assays like the Microplate Alamar Blue Assay (MABA).

In the agar diffusion method , a standardized microbial inoculum is spread over the surface of an agar plate. Discs impregnated with the test compound at a known concentration are then placed on the agar. The compound diffuses into the agar, creating a concentration gradient. If the compound has antimicrobial activity, a clear zone of inhibition will appear around the disc where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound. This is the lowest concentration of the compound that prevents visible growth of a microorganism. The assay is performed in a multi-well plate where a standardized microbial suspension is exposed to serial dilutions of the test compound. After an incubation period, microbial growth is assessed, often with the aid of a growth indicator like Alamar Blue (resazurin). In the MABA, metabolically active cells reduce the blue resazurin to the pink resorufin, providing a visual indication of cell viability.

While specific MIC values for this compound are not readily found in the literature, numerous studies report the antimicrobial activity of other quinoline derivatives against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains mdpi.comnih.govnih.gov. For example, certain quinoline-based hydroxyimidazolium hybrids have demonstrated significant antifungal activity against Cryptococcus neoformans with MIC values as low as 15.6 µg/mL and potent antibacterial activity against Staphylococcus aureus with MIC values of 2 µg/mL mdpi.com.

Table 2: Representative Microbial Growth Inhibition Data for Quinoline Analogues

| Compound Type | Microorganism | Assay Method | MIC Value | Reference |

| Quinoline-based hydroxyimidazolium hybrid | Cryptococcus neoformans | Broth Microdilution | 15.6 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid | Staphylococcus aureus | Broth Microdilution | 2 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 10 µg/mL | mdpi.com |

Note: This table provides examples of microbial growth inhibition data for quinoline derivatives to demonstrate the application of these assay methodologies. Specific data for this compound was not available in the reviewed sources.

Receptor Binding Assays (Radioligand Binding)

Receptor binding assays are essential for determining the affinity of a compound for a specific biological target, such as a receptor or an enzyme. Radioligand binding assays are a particularly sensitive and widely used technique in this regard. These assays involve the use of a radiolabeled ligand (a molecule that binds to the target of interest) to quantify the binding of a test compound to the target.

The basic principle involves incubating a preparation containing the target receptor (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The test compound will compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is then measured, typically after separating the bound and unbound radioligand by filtration.

The data from these competition binding experiments are used to calculate the inhibitory constant (Ki) of the test compound. The Ki value represents the concentration of the compound that occupies 50% of the receptors in the absence of the radiolabeled ligand and is a measure of the compound's affinity for the receptor. A lower Ki value indicates a higher binding affinity.

While there is no specific information available on the use of radioligand binding assays to evaluate this compound, this methodology has been applied to other quinoline derivatives to determine their affinity for various receptors, such as serotonin (5-HT) receptors nih.govresearchgate.net. For example, a study on a series of quinolinecarboxylic acid amides and an ester derivative reported high affinity for the 5-HT3 receptor, with a Ki value of 9.9 nM for the most potent derivative nih.gov.

Functional Cell-Based Assays (e.g., Forskolin-Stimulated Cyclic AMP Accumulation)

Functional cell-based assays are designed to measure the physiological response of a cell to a compound, providing insights into its mechanism of action. An example of such an assay is the measurement of forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation.

Cyclic AMP is an important second messenger molecule involved in numerous cellular signaling pathways. Its intracellular concentration is regulated by the enzyme adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP. Forskolin is a compound that directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

This assay can be used to investigate whether a test compound acts as an agonist or antagonist at G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity. For instance, to test for an antagonist of a Gi-coupled receptor (which inhibits adenylyl cyclase), cells are treated with forskolin to stimulate cAMP production, and then the ability of the test compound to reverse the inhibitory effect of a known agonist is measured. Conversely, for a Gs-coupled receptor (which stimulates adenylyl cyclase), the ability of the test compound to enhance forskolin-stimulated cAMP levels would be assessed.

The levels of intracellular cAMP can be quantified using various methods, including immunoassays such as ELISA or homogeneous time-resolved fluorescence (HTRF). Although no studies were found that specifically used a forskolin-stimulated cAMP accumulation assay to evaluate this compound, research on other quinoline derivatives has shown their potential to modulate cyclic nucleotide signaling pathways. For example, certain quinoline derivatives have been identified as potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP), a related second messenger nih.gov.

Structure Activity Relationship Sar Studies of Ethyl Quinoline 5 Carboxylate and Its Derivatives

Influence of Substituents on Quinoline (B57606) Ring System on Biological Activity

The biological activity of quinoline derivatives is significantly modulated by the nature and position of substituents on the heterocyclic ring system. Research indicates that the introduction of various functional groups can enhance potency, selectivity, and pharmacokinetic properties. rsc.org The precise and selective placement of these groups expands the chemical space and can improve the pharmacological profile of the parent compound. rsc.org

Key findings from various studies highlight the importance of substitution patterns:

Position C2: Bulky, hydrophobic substituents at the C2 position have been found to be necessary for the inhibition of dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis. nih.govelsevierpure.com

Position C4: For certain biological activities, such as the inhibition of dihydroorotate dehydrogenase, a carboxylic acid group at the C4 position is a strict requirement. nih.gov

Position C5 and C6: In the context of anticancer activity, compounds with a methyl group at the C-5 position of the quinoline ring have demonstrated more potent activity against cancer cells compared to those with a C-6 substitution. biointerfaceresearch.com Conversely, other studies on 2-arylquinolines found that C-6 substituted derivatives displayed significant cytotoxic activities against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org

Position C8: The C-8 position is also a key site for functionalization, enabling the diversification of quinoline derivatives for various applications in medicinal chemistry. rsc.org For instance, an unsubstituted phenolic group at position 8 was identified as a crucial structural fragment for the anticancer and antibacterial activity of certain quinoline-5-sulfonamides. mdpi.com

The electronic properties of substituents also play a vital role. The introduction of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org Lipophilicity, influenced by substituents, often correlates with cytotoxic effects. More lipophilic aromatic quinolines have shown better IC50 values in cancer cell lines compared to less lipophilic analogues. rsc.org